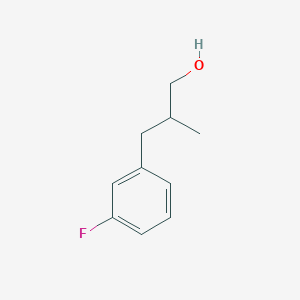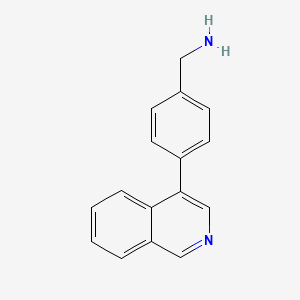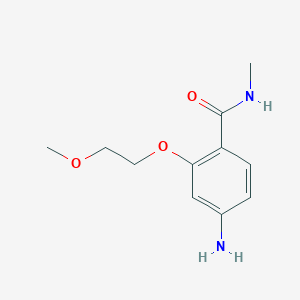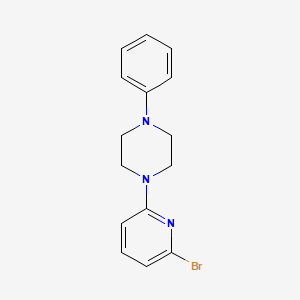
3-(3-Fluorophenyl)-2-methylpropan-1-ol
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter at room temperature) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, and specific rotation .Aplicaciones Científicas De Investigación
Atmospheric Chemistry and Environmental Impact
- Studies have investigated the atmospheric degradation and reaction mechanisms of related compounds like 2-hydroxy-2-methylpropanal, a photo-oxidation product of 2-methyl-3-buten-2-ol, which is significant for understanding atmospheric chemistry and environmental impact (Carrasco et al., 2006).
Analytical Chemistry Applications
- In analytical chemistry, compounds like 2-methylpropan-1-ol are utilized in methods like micellar electrokinetic chromatography, demonstrating their utility in diverse analytical techniques (Morin et al., 2000).
Biofuel and Renewable Energy
- Compounds like 2-methylpropan-1-ol (isobutanol) are key in biofuel research, where engineered enzymes enable the production of biofuels under anaerobic conditions, showing their potential in renewable energy applications (Bastian et al., 2011).
Solid-State Chemistry and Material Science
- The synthesis and X-ray crystal structure analysis of compounds with structural similarities to 3-(3-Fluorophenyl)-2-methylpropan-1-ol, like 2-methylpropan-2-aminium derivatives, contribute to material science and solid-state chemistry, providing insights into molecular interactions and crystal packing (Gao Yu, 2014).
Pharmaceutical Research
- Related compounds have been studied in pharmaceutical research for applications like the development of designer stimulants and understanding their pharmacokinetics, which is critical for both medicinal and forensic science (Grumann et al., 2019).
Optoelectronics and Sensing Technology
- Fluorine-containing compounds like 2-methyl-3-butyn-2-ol derivatives have been synthesized and studied for their potential in optoelectronics and as sensors for nitroaromatics, demonstrating their application in advanced sensing technologies (Shanmugaraju et al., 2013).
Catalysis and Chemical Synthesis
- Transition-metal complexes with ligated 2-methyl-3,3-diphenyl-1,3-diphosphapropene skeletons, which are structurally related to 3-(3-Fluorophenyl)-2-methylpropan-1-ol, have been explored for their catalytic activity and properties, contributing to the field of catalysis and chemical synthesis (Liang et al., 2003).
Mecanismo De Acción
Target of Action
It is structurally similar to 3-fluorophenmetrazine , a known stimulant that acts as a monoamine releaser with selectivity for dopamine and norepinephrine . Therefore, it’s plausible that 3-(3-Fluorophenyl)-2-methylpropan-1-ol may have similar targets.
Mode of Action
Based on its structural similarity to 3-fluorophenmetrazine , it may act as a releasing agent of dopamine and norepinephrine . This means it could potentially increase the levels of these neurotransmitters in the synaptic cleft, leading to increased neuronal activity.
Pharmacokinetics
Based on its structural similarity to 3-fluorophenmetrazine , it might have comparable pharmacokinetic properties. For instance, 3-Fluorophenmetrazine has a half-life of 91 minutes when tested in rats .
Result of Action
If it acts as a dopamine and norepinephrine releaser like 3-fluorophenmetrazine , it could potentially lead to increased neuronal activity, resulting in effects such as stimulation, increased energy, and insomnia .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-8(7-12)5-9-3-2-4-10(11)6-9/h2-4,6,8,12H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLFFNRFNOHOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-2-methylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B1399922.png)








![4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399940.png)

![N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine](/img/structure/B1399943.png)
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1399944.png)
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1399945.png)